molecular formula C18H16N2O5S B2523063 N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide CAS No. 919862-78-5

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide

Katalognummer B2523063
CAS-Nummer: 919862-78-5
Molekulargewicht: 372.4
InChI-Schlüssel: CRXXFIOJMPREOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide is a derivative of benzamide with potential biological activities. The core structure, 1,3-dioxoisoindolin-2-yl, is a common motif in various synthesized compounds that have been studied for their diverse pharmacological properties. For instance, derivatives of this core structure have been evaluated for their electrophysiological activity as class III agents in cardiac applications , as pendent groups in optically active polyamides , and for their potential as HIV Integrase Strand Transfer Inhibitors .

Synthesis Analysis

The synthesis of compounds with the 1,3-dioxoisoindolin-2-yl moiety involves various chemical reactions. For example, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides with this core structure has been described, where the compounds exhibited significant electrophysiological activity . Additionally, optically active polyamides containing 1,3-dioxoisoindolin-2-yl units were prepared through direct polycondensation reactions, indicating the versatility of this moiety in polymer chemistry .

Molecular Structure Analysis

The molecular structure of N-(1,3-dioxoisoindolin-2yl)benzamide has been characterized using various techniques, including IR spectroscopy, SEM, and single crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and its crystal structure is stabilized by a network of N-H⋯O hydrogen bonds involving the carboxamide group .

Chemical Reactions Analysis

The chemical reactivity of the 1,3-dioxoisoindolin-2-yl moiety allows it to participate in the formation of various compounds with potential biological activities. For instance, the synthesis of new optically active polyamides with pendent groups containing this moiety demonstrates its reactivity and utility in creating materials with specific properties . Furthermore, the synthesis of HIV Integrase Strand Transfer Inhibitors showcases the potential of this core structure in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 1,3-dioxoisoindolin-2-yl moiety have been extensively studied. These compounds exhibit a range of inherent viscosities, thermal properties, and solubility profiles, which are important for their applications in materials science and pharmaceuticals. For example, the solubility of the polyamides in polar organic solvents is influenced by the bulky pendent groups, which disrupt interchain and intrachain interactions . The biological activity of these compounds, such as their inhibition of HIV-1 integrase, is also a critical aspect of their chemical properties .

Wissenschaftliche Forschungsanwendungen

Crystallographic and Computational Analysis

One of the primary applications of N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide involves crystallography and computational studies. Bülbül et al. (2015) prepared a similar compound through the heating of an ethanolic solution of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline. The compound was characterized using IR spectroscopy, SEM, and single crystal X-ray diffraction techniques. Theoretical calculations were also used to investigate the crystal structure, demonstrating the compound's potential in structural analysis and materials science (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015).

Antiepileptic Activity

Another significant application is in the domain of pharmacology, where compounds derived from N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide have been studied for their antiepileptic properties. Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. The study revealed that specific derivatives significantly increased seizure latency in male mice, indicating potential antiepileptic benefits (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019).

Antimicrobial and Antifungal Activities

Compounds incorporating the N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide structure have also shown promising results in antimicrobial and antifungal studies. Patel and Dhameliya (2010) synthesized derivatives that underwent facile condensation with aromatic aldehydes to yield compounds with significant antibacterial and antifungal activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).

HIV Integrase Inhibition

In virology, novel derivatives of this compound have been explored for their HIV integrase inhibitory activity. Wadhwa et al. (2019) synthesized and tested a series of novel derivatives in vitro against HIV-1 integrase. The study identified several analogues demonstrating significant inhibition of strand transfer by HIV-1 integrase, providing a new avenue for anti-HIV drug development (Wadhwa, Jain, Patel, Shinde, & Jadhav, 2019).

Anticancer and Antioxidant Activities

Furthermore, the compound's derivatives have shown potential in anticancer and antioxidant activities. For instance, Gudipati, Anreddy, and Manda (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and assessed their efficacy against various cancer cell lines and antioxidant properties, highlighting the versatility of this compound's derivatives in therapeutic applications (Gudipati, Anreddy, & Manda, 2011).

Eigenschaften

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-10(2)26(24,25)12-6-3-5-11(9-12)16(21)19-14-8-4-7-13-15(14)18(23)20-17(13)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXXFIOJMPREOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.